Potassium dodecanoate-2,2-D2
Description
The Role of Stable Isotope Labeling in Elucidating Biochemical Pathways
Stable isotope labeling is a fundamental technique used to trace the journey of an isotope through a chemical reaction, metabolic pathway, or even a whole biological system. rsc.org By replacing specific atoms in a molecule with their heavier, stable isotopes, scientists can follow the labeled compound as it is metabolized. rsc.orgmdpi.com This approach has been instrumental in discovering new metabolic routes, quantifying metabolic fluxes, and understanding how genetic or environmental changes affect metabolism. nih.govcymitquimica.com
The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) has become widespread due to their safety and the advancement of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comahajournals.org These methods can distinguish between the labeled and unlabeled forms of a molecule, providing detailed information on the origin and relative production rates of downstream metabolites. nih.govnih.gov
Historical Perspective and Current Landscape of Deuterium as a Metabolic Tracer
The use of deuterium as a metabolic tracer has a rich history, dating back to the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg. nih.gov Their experiments with deuterated fatty acids were foundational in demonstrating the dynamic state of body constituents. mdpi.com For decades, deuterium has been a valuable tool in metabolic research, used to study everything from water turnover to the synthesis of complex molecules like fatty acids and cholesterol. nih.gov
In recent years, there has been a resurgence in the application of deuterium in metabolic studies, particularly with the rise of deuterium metabolic imaging (DMI). mdpi.com This non-invasive technique allows for the mapping of metabolic processes in vivo with high spatial and temporal resolution. The low natural abundance of deuterium provides a clear background for detecting the administered deuterated substrates. mdpi.com Deuterium-labeled compounds, including deuterated water (D₂O) and various deuterated substrates, are now routinely used to investigate a wide array of metabolic pathways. nih.gov
Significance of Deuterated Fatty Acids, with Emphasis on Potassium Dodecanoate-2,2-D2, in Lipidomics
Lipidomics, the large-scale study of lipids, heavily relies on the use of internal standards for accurate quantification. nih.govlipidmaps.org Deuterated fatty acids are ideal for this purpose because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry. nih.gov This allows them to be added to a biological sample at the beginning of the analytical process to correct for any loss of analyte during sample preparation and analysis. lipidmaps.orgnih.gov
This compound, the potassium salt of lauric acid deuterated at the second carbon position, is a prime example of a deuterated fatty acid used in lipidomics. biorxiv.org While specific research detailing the extensive use of this exact compound is not widespread, its significance lies in its role as a stable isotope-labeled internal standard for the quantification of dodecanoate (B1226587) (lauric acid) and other medium-chain fatty acids. cymitquimica.comnih.gov
The study of fatty acid metabolism is crucial for understanding numerous diseases, including metabolic syndrome, cancer, and cardiovascular disease. nih.govcreative-proteomics.com Deuterated fatty acids like this compound can be used as tracers to investigate the metabolic fate of medium-chain fatty acids, including their oxidation for energy and their potential elongation into longer-chain fatty acids. nih.gov
Detailed Research Findings: The Use of Deuterated Fatty Acids as Internal Standards
In lipidomics, a common practice is to use a cocktail of deuterated fatty acids to quantify a wide range of endogenous fatty acids in a single analysis. The table below illustrates how a deuterated fatty acid, such as Lauric Acid-d3 (a close analog to this compound), is used as an internal standard for the quantification of its non-labeled counterpart.
| Fatty Acid | Internal Standard | Retention Time (min) | Limit of Detection (pg) |
| Lauric Acid (12:0) | Lauric Acid-d3 | 3.84 | 0.1 |
| Myristic Acid (14:0) | Myristic Acid-d3 | 5.21 | 0.2 |
| Palmitic Acid (16:0) | Palmitic Acid-d5 | 6.89 | 0.5 |
| Stearic Acid (18:0) | Stearic Acid-d5 | 8.64 | 0.5 |
| Oleic Acid (18:1) | Oleic Acid-d2 | 8.42 | 1.0 |
| Linoleic Acid (18:2) | Linoleic Acid-d4 | 8.25 | 1.5 |
| Arachidonic Acid (20:4) | Arachidonic Acid-d8 | 9.87 | 2.0 |
| This table is a representative example based on data from lipidomics studies using deuterated fatty acids as internal standards. nih.gov |
The use of this compound and similar deuterated fatty acids provides the precision and accuracy necessary for reliable quantitative lipidomics, enabling researchers to gain deeper insights into the complex role of lipids in health and disease. lipidmaps.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2,2-dideuteriododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKSOTTZRMUML-KGVUUENMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Characterization of Potassium Dodecanoate 2,2 D2
Chemical Synthesis Methodologies for Deuterium-Labeled Dodecanoic Acid
The synthesis of Potassium dodecanoate-2,2-D2 first requires the preparation of its corresponding free acid, dodecanoic acid-2,2-D2. This is achieved through site-specific deuteration of the α-methylene position of dodecanoic acid.
Site-Specific Deuteration Strategies at the α-Methylene Position (2,2-D2)
The introduction of deuterium (B1214612) at the α-position of a carboxylic acid can be accomplished through several established methods. One common strategy involves the base-catalyzed hydrogen-deuterium (H/D) exchange of the acidic α-protons. The α-protons of carboxylic acids are rendered acidic by the electron-withdrawing effect of the adjacent carboxyl group, facilitating their removal by a base and subsequent quenching with a deuterium source, typically deuterium oxide (D₂O).
Another effective method for α-deuteration is through the use of a malonic ester synthesis variant. In this approach, a suitable alkyl halide is reacted with diethyl malonate, which can then be deuterated at the α-position. Subsequent hydrolysis and decarboxylation yield the desired α-deuterated carboxylic acid.
A more direct approach involves the direct H/D exchange of the carboxylic acid itself under conditions that promote enolization. This can be achieved using a suitable catalyst, such as a strong acid or base, in the presence of a deuterium source like D₂O. For long-chain fatty acids like dodecanoic acid, reaction conditions need to be optimized to ensure efficient exchange without causing degradation or side reactions.
Precursor Selection and Reaction Pathways for this compound
The most common precursor for the synthesis of dodecanoic acid-2,2-D2 is dodecanoic acid itself. A plausible reaction pathway for its synthesis is as follows:
Activation of the Carboxylic Acid: Dodecanoic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate the α-deuteration.
α-Bromination: The activated dodecanoic acid derivative is then brominated at the α-position using a reagent like N-bromosuccinimide (NBS) under radical initiation.
Reductive Deuteration: The resulting α-bromo derivative is then subjected to a reduction reaction using a deuterium source, such as deuterium gas (D₂) with a palladium catalyst, or a deuterated reducing agent like sodium borodeuteride (NaBD₄). This step replaces the bromine atom with a deuterium atom. To achieve dideuteration, this process would need to be repeated or a different strategy employed.
A more direct and efficient pathway for dideuteration involves:
Enolate Formation: Dodecanoic acid is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate.
Deuteration: The enolate is then quenched with a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent, to introduce the deuterium atoms at the α-position. This step is typically repeated to achieve a high level of dideuteration.
Workup: The reaction mixture is then acidified to protonate the carboxylate and yield dodecanoic acid-2,2-D2.
Once dodecanoic acid-2,2-D2 is synthesized and purified, it is converted to its potassium salt, this compound, through a simple acid-base reaction with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| Dodecanoic Acid | Starting Material |
| Deuterium Oxide (D₂O) | Deuterium Source |
| Strong Base (e.g., LDA) | Enolate Formation |
| Potassium Hydroxide (KOH) | Salt Formation |
Verification of Isotopic Enrichment and Positional Deuteration in this compound
Following the synthesis, it is crucial to verify the isotopic enrichment and confirm that the deuterium atoms are located at the desired C-2 position. This is achieved using advanced analytical techniques.
Advanced Mass Spectrometric Techniques for Deuterium Content and Location
High-resolution mass spectrometry (HR-MS), particularly techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF), is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govrsc.org
By analyzing the mass spectrum of this compound, the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms) can be determined. The mass of the non-deuterated potassium dodecanoate (B1226587) is compared to the masses of the deuterated species. The presence of a prominent peak corresponding to the mass of the dideuterated compound and the low abundance of the monodeuterated and non-deuterated species confirms high isotopic enrichment. nih.gov
Table 2: Expected Mass Spectrometric Data for this compound
| Species | Molecular Formula | Expected Exact Mass [M-K]⁻ |
| Non-deuterated | C₁₂H₂₃O₂ | 199.1703 |
| Mono-deuterated | C₁₂H₂₂DO₂ | 200.1766 |
| Di-deuterated | C₁₂H₂₁D₂O₂ | 201.1829 |
Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium atoms. By fragmenting the parent ion, the resulting fragment ions can be analyzed. The masses of the fragments containing the C-2 position will be shifted by two mass units if the deuterium atoms are located at that position. nih.gov
Spectroscopic Methods for Structural and Isotopic Integrity (e.g., NMR for D-localization)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of the molecule and the precise location of the deuterium atoms.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signal corresponding to the α-methylene protons (typically a triplet around 2.2 ppm) will be significantly diminished or absent, confirming the successful substitution of hydrogen with deuterium at this position. The other signals corresponding to the rest of the fatty acid chain should remain unchanged, confirming the structural integrity of the molecule. jove.com
²H NMR Spectroscopy: Deuterium NMR provides direct evidence for the presence and location of deuterium. A signal in the ²H NMR spectrum at the chemical shift corresponding to the α-position of the dodecanoate chain confirms the site-specific deuteration. jove.com
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the C-2 carbon will show a characteristic splitting pattern (a triplet) due to coupling with the two deuterium atoms. This provides further confirmation of the D-localization. jove.com
Table 3: Expected ¹H NMR Chemical Shifts for Potassium Dodecanoate
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (C-12) | ~0.88 | Triplet |
| (CH₂)₈ (C-4 to C-11) | ~1.26 | Multiplet |
| CH₂ (C-3) | ~1.60 | Quintet |
| CH₂ (C-2) | ~2.15 | Triplet |
In the ¹H NMR spectrum of this compound, the signal at ~2.15 ppm would be absent or significantly reduced.
Metabolic Applications of Potassium Dodecanoate 2,2 D2 in Lipid Flux Analysis
Tracing De Novo Fatty Acid Synthesis Using Deuterated Dodecanoate (B1226587) Precursors
Stable isotope tracers, such as Potassium dodecanoate-2,2-D2, are invaluable tools for studying the dynamics of lipid metabolism, including synthesis rates, turnover, and metabolic fluxes within cells and organisms . By introducing stable isotopes like deuterium (B1214612) (²H) into fatty acids, researchers can precisely track their fate in various biological systems using mass spectrometry . These labeled compounds serve as metabolic tracers to quantify fluxes and pathways involved in lipid metabolism .
The synthesis of new fatty acids, a process known as de novo lipogenesis (DNL), incorporates hydrogen atoms from cellular water and the cofactor NADPH researchgate.net. When using deuterated tracers like deuterated water (D₂O), the deuterium labels fatty acids primarily through its incorporation into NADPH nih.govprinceton.edu. While isolated NADPH does not exchange hydrogens with water, the exchange is catalyzed in cells by Flavin enzymes nih.govprinceton.edu.
During each step of fatty acid elongation, one acetyl group, two NADPH hydrides, and one proton from water are incorporated into the growing acyl chain nih.gov. Research has shown that fatty acid labeling is a result of two stochastic processes: approximately one-third of the incorporated hydrogens come directly from water, and two-thirds come from NADPH nih.gov. Understanding this enzyme-catalyzed hydrogen-deuterium exchange between water and NADPH is critical for the chemically accurate interpretation of deuterium tracing studies in redox cofactor and fatty acid metabolism nih.govprinceton.edu. The substrates for DNL, including acetyl-CoA and NADPH, can themselves become metabolically enriched with deuterium, leading to its incorporation into newly synthesized fatty acids researchgate.net.
The use of deuterium-labeled precursors provides a safe, direct, and inexpensive method for measuring lipogenesis nih.gov. By administering a tracer like D₂O and measuring its incorporation into triglyceride fatty acids (TGFA), researchers can determine the fraction of newly synthesized fatty acids nih.govresearchgate.net. This technique has been applied in human studies to quantify DNL rates, which are crucial for understanding the role of nutritional factors in metabolic health and obesity nih.govresearchgate.net.
Studies using long-term D₂O administration in healthy subjects have allowed for the concurrent measurement of adipose-triglyceride turnover and DNL physiology.org. For instance, after nine weeks of labeling, the contribution of DNL to adipose triglycerides was found to be approximately 0.04, which represents about 20% of the newly deposited triglycerides physiology.org. Such quantitative analyses reveal that under typical dietary conditions, human de novo lipogenesis is a relatively minor pathway nih.govnih.gov.
Table 1: Research Findings on De Novo Lipogenesis (DNL) Rates Using Deuterium Labeling
| Study Parameter | Finding | Source Citation |
| Tracer Used | Deuterated Water (D₂O) | nih.govphysiology.org |
| Measurement Method | Gas Chromatography-Mass Spectrometry | physiology.org |
| DNL Contribution | ~20% of newly deposited adipose tissue triglycerides after 9 weeks. | physiology.org |
| Fractional Synthesis | Mean triglyceride-glycerol fractional synthesis was 12% after 5 weeks and 20% after 9 weeks. | physiology.org |
| Estimated Total Synthesis | In healthy humans on typical diets, VLDL-TGFA synthesis amounts to approximately 2 g/day . | nih.gov |
| VLDL-Palmitate from DNL | 0.91% (fasted) and 1.64-1.97% (fed) in normal men. | nih.gov |
Investigating Lipid Remodeling and Turnover Dynamics with Deuterium Labeling
Stable isotope labeling is a primary technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules like lipids nih.gov. Isotope-labeled lipids allow for the precise tracking of the biosynthesis, transport, and metabolism of specific lipid species, offering insights into lipid remodeling processes and their regulation . This approach provides a dynamic dimension of information that goes beyond static quantitative values nih.gov.
Deuterium-labeled fatty acids are instrumental in studying the dynamics of acyl chain remodeling in complex lipids nih.gov. By introducing these labeled fatty acids, researchers can trace their incorporation into various lipid pools and monitor their subsequent exchange and redistribution among different lipid classes, such as phospholipids (B1166683) researchgate.net. Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to analyze and image the incorporation of deuterated fatty acids into specific phospholipids within cell plasma membranes researchgate.net. Deuterium magnetic resonance is another method that provides quantitative information on the ordering and motional anisotropy of different parts of lipid molecules, revealing details about the physical equivalence and conformation of fatty acyl chains within a bilayer nih.govresearchgate.net. This allows for a detailed assessment of how exogenous fatty acids are utilized for membrane biogenesis and remodeling .
The dynamic nature of lipid metabolism, encompassing both synthesis (anabolism) and breakdown (catabolism), can be effectively studied using deuterated tracers longdom.org. Long-term administration of D₂O, for example, enables the measurement of the turnover of adipose tissue components, including both lipids and cells physiology.org. The rate of deuterium incorporation into triglyceride glycerol reflects all-source triglyceride synthesis, while its incorporation into fatty acids like palmitate specifically measures DNL physiology.org.
By tracking the uptake and decay of the deuterium label over time, researchers can estimate key dynamic parameters such as the half-life of triglycerides and the net rate of lipolysis physiology.org. Such studies have revealed that the turnover of all elements in adipose tissue is generally slow physiology.org. The application of modern untargeted LC-MS/MS lipidomics in combination with in vivo deuterium exchange can elucidate biosynthesis pathways and measure the turnover rate for a wide range of lipids simultaneously across various organs nih.gov. This kinetic information is crucial for understanding how lipid production, storage, and utilization vary among individuals and in different physiological states nih.gov.
Table 2: Key Findings in Lipid Turnover Dynamics with Deuterium Labeling
| Metabolic Process | Key Finding | Methodological Approach | Source Citation |
| Adipose TG Turnover | The half-life of adipose triglycerides is estimated to be 200-270 days. | Long-term D₂O administration and measurement of label incorporation and decay. | physiology.org |
| Adipose Cell Proliferation | The half-life of adipose cells is estimated to be 240-425 days. | Measurement of deuterium incorporation into DNA. | physiology.org |
| Lipid Remodeling | Deuterated fatty acid treatment enhances the turnover of these fatty acids in phospholipids like phosphatidylcholines and phosphatidylethanolamines. | ToF-SIMS analysis of cell membranes after incubation with deuterated fatty acids. | researchgate.net |
| Organ-Specific Turnover | The maximum level of lipid deuteration was observed in the liver, plasma, and lung, with lower levels in the brain and heart. | Untargeted lipidomics after D₂O administration in mice. | nih.gov |
Studying Enzyme-Catalyzed Deuterium Exchange in Lipid Metabolism
Enzyme-catalyzed hydrogen-deuterium (H-D) exchange is a significant phenomenon in metabolic studies using deuterated tracers nih.govprinceton.edu. As previously noted, Flavin enzymes can catalyze the H-D exchange between water and NADPH, which is a primary route for deuterium incorporation into fatty acids during their synthesis nih.gov. Beyond this, other enzymes involved in lipid metabolism can also facilitate such exchanges. For instance, research has shown that enzymes like phospholipase A₂ can mediate H-D exchange between a deuterium-labeled environmental pollutant and various classes of lipids, including phospholipids and cardiolipins nih.gov. This occurs through the competitive binding of the labeled compound and endogenous lipids to the enzyme's active site nih.gov.
Furthermore, the substitution of hydrogen with deuterium at specific bis-allylic carbons in polyunsaturated fatty acids can lead to massive kinetic isotope effects (KIEs) during enzymatic oxygenation acs.org. This effect can be leveraged to study the mechanisms of enzymes like lipoxygenases and cyclooxygenases. By observing how deuteration at different positions affects the formation of various lipid mediators, researchers can gain insights into the catalytic role of specific hydrogen atoms in the enzymatic process acs.org.
Analytical Methodologies for Deuterium Labeled Dodecanoate Species in Complex Biological Matrices
Mass Spectrometry-Based Platforms for the Analysis of Potassium Dodecanoate-2,2-D2 and its Metabolites
Mass spectrometry (MS) is a highly sensitive and reliable method for measuring isotopic labeling, which is essential for generating comprehensive maps of metabolic flux. nih.gov The choice of MS platform and methodology is dictated by the specific research question, the molecular form of the analyte (e.g., free fatty acid vs. intact lipid), and the desired level of throughput and structural detail.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the quantitative and structural analysis of lipids. nih.gov However, due to the low volatility of free fatty acids like dodecanoate (B1226587), chemical derivatization is a mandatory step to convert the polar carboxyl group into a more volatile, non-polar ester. nih.govnih.govimpact-solutions.co.uk This process not only increases volatility but also improves chromatographic peak shape and thermal stability. impact-solutions.co.ukresearchgate.net
Common derivatization techniques include methylation to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters. nih.govnih.gov For this compound, this process would yield deuterated FAME or TMS derivatives. Upon injection into the GC, the derivatized fatty acids are separated based on their boiling points and polarity before entering the mass spectrometer. nih.gov In the MS, electron ionization (EI) is typically used, which fragments the molecules into predictable patterns. nih.gov The presence of the two deuterium (B1214612) atoms on the C-2 position of the dodecanoate backbone results in a mass shift of +2 Da in the molecular ion and in any fragments retaining this position, allowing for clear differentiation from the endogenous, unlabeled dodecanoate. GC-MS is highly effective for fatty acid profiling in biological samples and can be used to determine the composition of total lipids after a hydrolysis step. shimadzu.comusm.my
| Reagent | Derivative Formed | Key Advantages | Considerations |
|---|---|---|---|
| Methanol with acid/base catalyst (e.g., BF3, HCl) | Fatty Acid Methyl Ester (FAME) | Well-established, extensive libraries available. nih.gov | Harsh conditions can potentially degrade some fatty acids. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Reacts with active hydrogens, increasing volatility. researchgate.netyoutube.com | Sensitive to moisture; derivatives can be less stable. youtube.com |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Creates highly electronegative derivatives ideal for sensitive detection by electron capture negative ionization (ECNI). nih.govresearchgate.net | More complex derivatization procedure. researchgate.net |
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of less volatile and thermally labile lipids, obviating the need for derivatization. nih.govnih.gov This allows for the direct analysis of this compound in its ionic salt form or as the free fatty acid, as well as its incorporation into more complex, intact lipid species like triglycerides or phospholipids (B1166683).
Reversed-phase liquid chromatography is a common approach for separating fatty acids, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase gradient. nih.gov The separation is based on the hydrophobicity of the molecules. Following chromatographic separation, the analyte stream is directed into an electrospray ionization (ESI) source. The resulting ions, including the deuterated dodecanoate, are then analyzed by the mass spectrometer. This technique allows for the sensitive quantification of deuterium-labeled fatty acids directly from plasma or other biological extracts after minimal sample preparation. nih.gov The high resolution of modern mass spectrometers enables the clear separation of the isotopically labeled species from the unlabeled counterparts. nih.gov
| Parameter | Typical Setting/Method | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (C8 or C18 column) | Separates fatty acids based on chain length and degree of unsaturation. nih.gov |
| Mobile Phase | Water-methanol or water-acetonitrile gradient with an ion-pairing agent (e.g., tributylamine). nih.gov | Elutes fatty acids from the column and facilitates ionization. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻ for sensitive detection. nih.gov |
| MS Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Accurately resolves labeled and unlabeled species and confirms elemental composition. nih.gov |
Electrospray ionization (ESI) is a soft ionization technique that is central to modern lipidomics, as it allows for the ionization of polar and large biomolecules directly from a liquid solution with minimal fragmentation. nih.govsemanticscholar.org When coupled with mass spectrometry, particularly in a direct infusion or "shotgun lipidomics" approach, ESI-MS facilitates the high-throughput analysis of the entire lipid profile of a crude biological extract. semanticscholar.orgnih.govspringernature.com
For the analysis of this compound, the sample extract can be directly infused into the ESI source. In negative ion mode, the dodecanoate species is readily detected as the deprotonated molecule [M-H]⁻. nih.gov The high sensitivity and speed of ESI-MS make it an invaluable tool for global lipid profiling and for rapidly screening large numbers of samples to assess the incorporation of the deuterium label into various lipid classes. semanticscholar.orgelsevierpure.com High-resolution mass spectrometry is often employed to accurately distinguish and quantify the isotopic purity of the labeled compounds. nih.govresearchgate.net
| Ionization Mode | Observed Ion/Adduct | Formula (Unlabeled) | m/z (Unlabeled) | m/z (2,2-D2 Labeled) |
|---|---|---|---|---|
| Negative | [M-H]⁻ | C₁₂H₂₃O₂⁻ | 199.17 | 201.18 |
| Negative | [M+Cl]⁻ | C₁₂H₂₄O₂Cl⁻ | 235.15 | 237.16 |
| Positive | [M+H]⁺ | C₁₂H₂₅O₂⁺ | 201.18 | 203.20 |
| Positive | [M+Na]⁺ | C₁₂H₂₄O₂Na⁺ | 223.17 | 225.18 |
Tandem mass spectrometry (MS/MS) is an indispensable technique for both the structural confirmation and highly selective quantification of labeled compounds in complex mixtures. nih.govnih.gov In an MS/MS experiment, a specific precursor ion—in this case, the ion corresponding to dodecanoate-2,2-D2—is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer. escholarship.orgyoutube.com
The fragmentation pattern is characteristic of the molecule's structure. For dodecanoate-2,2-D2, fragments that retain the C-2 position will exhibit a mass shift of +2 Da compared to the fragments of unlabeled dodecanoate. This confirms that the deuterium label is present and has not been lost or exchanged. researchgate.net This technique is crucial for distinguishing between isomers and confirming the metabolic fate of the labeled atoms. Furthermore, operating the tandem mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional sensitivity and specificity, allowing for precise quantification of the labeled analyte even at very low concentrations in a complex biological matrix. chromatographyonline.com
| Fragment Type | Unlabeled Dodecanoate (m/z 199.17) Product Ion (m/z) | Dodecanoate-2,2-D2 (m/z 201.18) Product Ion (m/z) | Interpretation |
|---|---|---|---|
| Loss of H₂O | 181.16 | 183.17 | Fragment retains the deuterium label. |
| Loss of CO₂ | 155.18 | 157.19 | Fragment retains the deuterium label. |
| Alpha-cleavage | Variable | Variable (with +2 Da shift if fragment contains C-2) | Confirms the specific location of the deuterium atoms on the C-2 carbon. |
Advanced Data Processing and Quantitative Analysis in Deuterium Tracing Experiments
The data generated from mass spectrometry-based tracer experiments are rich with information regarding the distribution of isotopes within molecules. Extracting meaningful biological flux data from these complex datasets requires specialized computational approaches.
Mass Isotopomer Distribution Analysis (MIDA) is a powerful computational method used to determine metabolic fluxes by analyzing the pattern of isotope labeling in a product molecule. nih.gov When a deuterium-labeled precursor like this compound is introduced into a biological system, it can be metabolized, for instance, by being broken down into two-carbon acetyl-CoA units via β-oxidation or by being elongated. These labeled units then serve as building blocks for the synthesis of new molecules.
MIDA works by measuring the relative abundances of all the mass isotopomers (i.e., molecules that differ only in their isotopic composition) of a product molecule using MS. researchgate.net From this distribution, it is possible to mathematically deduce the isotopic enrichment of the immediate precursor pool from which the product was synthesized. nih.gov For example, by analyzing the mass isotopomer distribution of a newly synthesized C16 fatty acid (palmitate), MIDA can calculate the proportion of its constituent acetyl-CoA units that were derived from the administered dodecanoate-2,2-D2 tracer. This information is then used in metabolic models to calculate the rates, or fluxes, of the biochemical reactions involved. nih.govresearchgate.net
| Process | Precursor Pool | Product | Measured by MS | Calculated by MIDA |
|---|---|---|---|---|
| Fatty Acid Elongation | Endogenous (unlabeled) Acetyl-CoA and Labeled Acetyl-CoA (from Dodecanoate-2,2-D2 breakdown) | Newly synthesized Palmitate (C16) | Mass isotopomer distribution (M+0, M+2, M+4, etc.) of Palmitate. | Isotopic enrichment of the Acetyl-CoA precursor pool; rate of de novo lipogenesis. nih.gov |
Computational Tools and Algorithms for Deuterium Labeling Data Interpretation
The analysis of data from studies involving deuterium-labeled species, such as this compound, in complex biological matrices is a multifaceted process that relies heavily on specialized computational tools and sophisticated algorithms. The large and complex datasets generated by mass spectrometry (MS) necessitate computational approaches to deconvolve, correct, and interpret the results accurately. These tools are essential for transforming raw analytical data into meaningful biological insights regarding metabolic fluxes and pathway dynamics.
A primary challenge in interpreting data from stable isotope labeling experiments is the correction for naturally occurring isotopes. readthedocs.ionih.gov Software such as IsoCor is specifically designed to correct raw MS data for the natural abundance of all isotopes and the isotopic purity of the tracer. readthedocs.ionih.gov This correction is a critical first step, as it ensures that the measured isotopic enrichment is accurately attributed to the metabolic incorporation of the deuterium-labeled tracer. Similarly, web-based tools like FluxFix provide a platform for normalizing raw mass spectrometry data against the natural isotopologue distribution, transforming signal intensity values into mole percent enrichment for each isotopologue. fluxfix.scienceresearchgate.net
For more comprehensive data processing, a variety of software solutions are available that integrate multiple analytical steps. MetaboliteDetector is a software package tailored for the analysis of gas chromatography-mass spectrometry (GC-MS) based metabolomics data. tu-bs.de It offers a nearly complete automated pipeline that includes peak detection, chromatogram deconvolution, and compound identification. tu-bs.de For liquid chromatography-mass spectrometry (LC-MS) data, online tools like Metandem provide a comprehensive data analysis pipeline that includes feature extraction, metabolite quantification, and identification for isobaric labeling-based metabolomics. nih.gov Commercial software packages from instrument vendors, such as Thermo Fisher's Compound Discoverer , also offer dedicated workflows for stable isotope labeling experiments, enabling the detection and analysis of isotopologues. thermofisher.com
Beyond initial data processing and correction, a major application of deuterium labeling is Metabolic Flux Analysis (MFA). This requires specialized software that can handle the complexities of metabolic network models. Packages like OpenFlux and 13CFLUX2 are designed for modeling and analyzing data from 13C-based MFA, and the principles are applicable to deuterium labeling as well. researchgate.netucdavis.edu For non-stationary metabolic conditions, more advanced algorithms are needed. A stochastic simulation algorithm (SSA) has been developed to compute the time evolution of isotopomer concentrations in dynamic systems, offering an advantage in that the computational time does not scale with the number of isotopomers. nih.gov
The table below summarizes some of the key computational tools used for the interpretation of stable isotope labeling data.
| Software Tool | Primary Function | Platform/Availability |
|---|---|---|
| IsoCor | Corrects for natural isotope abundance and tracer purity in MS data. readthedocs.iooup.comnih.gov | Open-source (Python) oup.com |
| FluxFix | Normalizes raw MS data to natural isotopologue distribution. fluxfix.scienceresearchgate.net | Web-based tool researchgate.net |
| Metandem | Comprehensive data analysis for isobaric labeling metabolomics (feature extraction, quantification, identification). nih.gov | Online software tool nih.gov |
| MetaboliteDetector | Automated analysis of GC/MS metabolomics data, including peak detection and deconvolution. tu-bs.de | Open-source (Linux) tu-bs.de |
| Compound Discoverer | Software for processing and analyzing metabolomics data, with specific workflows for stable isotope labeling. thermofisher.com | Commercial (Thermo Fisher Scientific) thermofisher.com |
| OpenFlux | Modeling software for 13C-based metabolic flux analysis. ucdavis.edu | Open-source ucdavis.edu |
The algorithmic foundation of these tools is diverse, with different approaches tailored to specific analytical challenges. The table below outlines some of the key algorithms and their applications in the context of deuterium labeling data interpretation.
| Algorithm Type | Application in Deuterium Labeling Data Interpretation | Example Software/Approach |
|---|---|---|
| Isotope Correction Algorithms | Mathematically removes the contribution of naturally abundant isotopes from the measured mass spectra to determine the true level of deuterium incorporation. oup.com | IsoCor, FluxFix, IsoCorrectoR fluxfix.scienceoup.combioconductor.org |
| Deconvolution Algorithms | Separates co-eluting peaks in chromatography and resolves overlapping mass spectra to accurately quantify individual labeled species. | MetaboliteDetector tu-bs.de |
| Metabolic Flux Analysis (MFA) Algorithms | Uses isotopic labeling data to calculate the rates (fluxes) of metabolic reactions within a biochemical network. mdpi.com | INCA, OpenFlux, 13CFLUX2 ucdavis.edu |
| Stochastic Simulation Algorithms (SSA) | Computes the time evolution of isotopomer concentrations, particularly useful for non-stationary metabolic conditions. nih.gov | Described for dynamic 13C-MFA nih.gov |
| Untargeted Tracer Fate Detection Algorithms | Identifies all metabolites that have incorporated the isotopic label without prior knowledge of the metabolic pathways involved. acs.org | NTFD, mzMatch-ISO, X13CMS acs.org |
The selection of the appropriate computational tool or algorithm depends on the specific experimental design, the analytical platform used, and the biological questions being addressed. The continuous development of these computational resources is crucial for advancing the field of metabolomics and enabling a deeper understanding of metabolic pathways through the use of stable isotope tracers like this compound.
Comparative Assessment of Deuterium Labeling with Other Isotopic Tracers in Lipid Research
Contrasting Deuterium (B1214612) (²H) and Carbon-13 (¹³C) Stable Isotope Labeling
Deuterium and carbon-13 are the two most commonly used stable isotopes in lipidomics. nih.gov While both serve the fundamental purpose of tracing metabolic fates, their distinct physical properties give rise to different behaviors within biological systems, which must be considered during experimental design.
Differential Kinetic Isotope Effects and Their Impact on Metabolic Flux Measurements
The most significant difference between deuterium and carbon-13 labeling lies in the magnitude of the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. This effect is far more pronounced with deuterium than with carbon-13.
The substantial mass difference between protium (B1232500) (¹H) and deuterium (²H)—a 100% increase—can lead to significant KIEs. nih.govnih.gov This is because the greater mass of deuterium results in stronger chemical bonds, which can slow down the rate of enzymatic conversions. nih.gov In some cases, the KIE for deuterium can be as high as sevenfold, which can challenge the assumption that the tracer behaves identically to the native molecule. youtube.com
In contrast, the mass difference between ¹²C and ¹³C is only about 8%, resulting in a much smaller KIE. youtube.com While often considered negligible, studies have shown that even these small ¹³C KIEs can impact the ¹³C labeling patterns of intracellular metabolites and should be considered for rigorous metabolic flux analysis (MFA). nih.gov The significant KIE associated with deuterium, however, poses a more substantial risk of underestimating metabolic fluxes if not properly accounted for. youtube.com
Table 1: Comparison of Kinetic Isotope Effects: Deuterium (²H) vs. Carbon-13 (¹³C)
| Characteristic | Deuterium (²H) | Carbon-13 (¹³C) |
|---|---|---|
| Relative Mass Difference | ~100% (vs. ¹H) nih.govnih.gov | ~8% (vs. ¹²C) youtube.com |
| Magnitude of KIE | Significant, can be up to sevenfold youtube.com | Generally small and often considered negligible nih.govyoutube.comnih.gov |
| Impact on Bond Strength | Forms significantly stronger bonds than ¹H | Forms slightly stronger bonds than ¹²C nih.gov |
| Effect on Reaction Rates | Can substantially slow enzymatic reaction rates nih.gov | May slightly slow enzymatic reaction rates nih.gov |
| Implication for Flux Analysis | Potential for underestimation of metabolic fluxes if not corrected youtube.com | Errors can be comparable to measurement errors if neglected in rigorous models nih.gov |
Strategic Selection of Deuterium vs. ¹³C Labels for Specific Research Questions
The choice between deuterium and ¹³C labeling is a strategic one, dictated by the specific goals of the research. For many applications, ¹³C-labeled tracers are preferred due to their lower KIE. nih.gov
Reasons to prefer ¹³C labels include:
Minimizing Isotope Effects: The closer resemblance in reactivity of ¹³C-labeled compounds to their unlabeled counterparts makes them ideal for quantitative flux analysis where accuracy is paramount. nih.govnih.gov
Label Stability: Deuterium labels on fatty acids may be lost during metabolic processes like desaturation. nih.gov Furthermore, deuterium atoms can sometimes exchange with protons in aqueous solutions, which can complicate data interpretation. nih.gov Carbon-13 labels are integrated into the carbon backbone of the molecule and are generally more stable.
Situations where deuterium labels may be advantageous:
Probing Specific Mechanisms: The pronounced KIE of deuterium can be exploited as a tool to investigate reaction mechanisms, particularly those involving C-H bond cleavage.
Specific Analytical Techniques: Deuterium labeling is utilized in Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR)-based method for mapping metabolism in vivo. nih.gov It is also used to lengthen the relaxation time in hyperpolarized ¹³C MR studies. nih.gov
Cost and Synthesis: In some cases, deuterated compounds may be less expensive or easier to synthesize than their ¹³C-labeled counterparts.
Another analytical consideration is the effect on chromatography. Deuterium labeling can cause a noticeable shift in retention time compared to the unlabeled compound, which is less common with ¹³C labeling. nih.gov
Table 2: Strategic Selection Criteria: Deuterium (²H) vs. Carbon-13 (¹³C) Tracers
| Research Goal / Consideration | Preferred Isotope | Rationale |
|---|---|---|
| Quantitative Metabolic Flux Analysis (MFA) | Carbon-13 (¹³C) | Minimal Kinetic Isotope Effect (KIE) ensures the tracer more accurately reflects endogenous metabolic rates. nih.govnih.gov |
| Studying pathways with potential label loss (e.g., desaturation) | Carbon-13 (¹³C) | ¹³C is stably incorporated in the carbon backbone, whereas ²H can be lost during certain enzymatic reactions. nih.gov |
| Avoiding analytical complications (e.g., chromatographic shifts) | Carbon-13 (¹³C) | Deuterium labeling can alter chromatographic properties, while ¹³C labeling typically does not. nih.gov |
| Investigating C-H bond cleavage mechanisms | Deuterium (²H) | The large KIE of deuterium can be used mechanistically to determine if C-H bond breaking is a rate-limiting step. |
| In vivo metabolic mapping with Deuterium Metabolic Imaging (DMI) | Deuterium (²H) | This specific MR-based imaging technique is designed to detect deuterated substrates. nih.gov |
Synergistic Approaches: Combining Multiple Stable Isotopes for Comprehensive Metabolic Insights
The power of stable isotope tracing is magnified when multiple isotopes are used in combination. youtube.com This synergistic approach allows researchers to probe different aspects of metabolism simultaneously, providing a more holistic and dynamic view of metabolic networks. youtube.com For instance, one might use a ¹³C-labeled fatty acid to track its incorporation into complex lipids while simultaneously using a deuterium-labeled precursor to monitor a different but related pathway.
Combining stable isotope tracing with untargeted metabolomics, powered by high-resolution mass spectrometry, offers a global overview of the metabolic fate of a labeled precursor. acs.orgnih.gov This strategy can identify all downstream metabolites that incorporate the label, enabling the discovery of novel metabolic pathways and providing a network-wide view of metabolic activity. acs.orgnih.gov This approach moves beyond observing static metabolite levels to provide crucial information about metabolic flux and pathway dynamics, offering deeper mechanistic insights into cellular metabolism. nih.gov
Furthermore, combining isotope tracing with other techniques, such as cell sorting, allows for the measurement of metabolism in specific, sorted subpopulations of complex cell communities, revealing metabolic differences and collaborations between different cell types. youtube.com The ability to use multiple stable isotope tracers concurrently provides a powerful toolkit for unraveling the complexity of in vivo metabolism. youtube.com
Future Prospects and Emerging Research Frontiers for Deuterium Labeled Fatty Acids
Innovation in Deuteration Synthesis for Structurally Complex Lipids
The synthesis of deuterated lipids, particularly those with complex structures, remains a significant challenge that limits their broader application. europa.eu Historically, the availability of deuterated analogues of common lipids has been restricted, hindering comprehensive studies. europa.eunih.gov However, recent innovations in synthetic chemistry are addressing these limitations, enabling the creation of a more diverse range of deuterated lipids for research.
Current synthetic strategies are moving beyond simple perdeuteration (labeling all hydrogen positions) to more precise, site-selective labeling. Methodologies such as hydrogen isotope exchange (HIE) are gaining prominence for their ability to selectively introduce deuterium (B1214612) at specific positions within a molecule. researchgate.netnih.gov For instance, metal-catalyzed H/D exchange under hydrothermal conditions using catalysts like Platinum on carbon (Pt/C) and deuterium oxide (D₂O) as the deuterium source has been effectively used for perdeuterating saturated fatty acids like lauric acid. europa.eu
Furthermore, a combination of biochemical and chemical approaches is proving effective for complex lipids like phospholipids (B1166683). europa.eu This involves using site-specific enzymes to hydrolyze fatty acid tails from a phospholipid backbone, followed by the chemical esterification of synthesized deuterated fatty acid tails back onto the molecule. europa.euansto.gov.au This hybrid approach allows for the creation of tail-deuterated phospholipids that are crucial for studying membrane structure and function using techniques like neutron scattering. ansto.gov.au
Key Synthetic Innovations:
Catalytic H/D Exchange: Efficiently produces perdeuterated saturated fatty acids, which are valuable precursors for more complex lipids. europa.eu
Combined Biochemical-Chemical Methods: Enables the synthesis of complex, asymmetrically labeled lipids, such as phospholipids with one deuterated and one non-deuterated acyl chain. europa.euansto.gov.au
Controlled Tetradeuteration: A concise protocol has been developed for the precise deuteration of straight-chain fatty acids at the α- and β-positions, providing valuable probes for lipidomic studies. nih.gov
Multi-step Chemical Synthesis: Although challenging, complete chemical synthesis allows for the creation of specific deuterated very long-chain polyunsaturated fatty acids (VLC-PUFAs) that are not amenable to direct deuteration. nih.gov
The development of these innovative synthetic routes is critical for expanding the toolkit of researchers, providing access to a wider array of structurally defined deuterated lipids for investigating their diverse biological functions. researchgate.netnih.gov
| Method | Description | Example Application | Reference |
|---|---|---|---|
| Metal-Catalysed H/D Exchange | Uses a catalyst (e.g., Pt/C) and a deuterium source (e.g., D₂O) under high temperature and pressure to exchange hydrogen atoms for deuterium. | Perdeuteration of lauric acid and other saturated fatty acids. | europa.eu |
| Enzymatic/Chemical Hybrid | Employs enzymes for site-specific hydrolysis of acyl chains, followed by chemical re-esterification with custom-synthesized deuterated fatty acids. | Synthesis of tail-deuterated POPC from unlabeled DOPC. | europa.eu |
| Controlled α,β-Deuteration | A precise chemical protocol to introduce four deuterium atoms specifically at the alpha and beta positions of a fatty acid chain. | Preparation of linoleic acid-d₄ for use in LC-MS/MS-based lipidomic studies. | nih.gov |
| Multi-Step Total Synthesis | Complex, multi-step chemical reactions to build a deuterated molecule from simpler, often non-lipid, precursors. | Synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids (VLC-PUFAs) like C34:5n3.d2. | nih.gov |
Integration of Deuterated Dodecanoate (B1226587) Tracing with Multi-Omics and Systems Biology Approaches
Stable isotope tracing with deuterated fatty acids like dodecanoate is a powerful technique for mapping metabolic pathways. nih.gov The future of this research lies in integrating the data from these tracing studies with other large-scale "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive, systems-level models of cellular and organismal biology. nih.gov This multi-omics approach allows researchers to move beyond observing the fate of a single molecule to understanding how metabolic fluxes influence and are influenced by global changes in gene expression, protein levels, and the broader metabolic network. biorxiv.orgmdpi.com
By introducing Potassium dodecanoate-2,2-D2 into a biological system, scientists can track the incorporation of the deuterium label into a vast array of downstream lipid species, including more complex fatty acids, glycerolipids, and sphingolipids. biorxiv.orgresearchgate.net When this lipidomic data is layered with other omics data, it can reveal crucial gene-to-metabolite and protein-to-metabolite relationships. mdpi.com For example, an increase in the flux of dodecanoate into a specific lipid pathway, as measured by deuterium tracing, might be correlated with the upregulation of specific genes or the increased abundance of certain enzymes identified through transcriptomics and proteomics, respectively.
This integrated approach is particularly valuable for studying complex diseases where lipid metabolism is dysregulated, such as cancer, neurodegenerative diseases, and metabolic disorders. biorxiv.orgriken.jp For instance, by combining deuterated fatty acid tracing with other omics data in cancer models, researchers can quantify the rates of fatty acid synthesis, elongation, and salvage, providing a detailed picture of the metabolic reprogramming that fuels tumor growth. biorxiv.org Such detailed, multi-layered information is essential for identifying novel therapeutic targets and developing more effective treatment strategies.
Development of Next-Generation Analytical Technologies for Enhanced Deuterium Detection
The accurate and sensitive detection of deuterium-labeled compounds is paramount for the success of stable isotope tracing studies. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the cornerstone analytical technique in this field. nih.govnih.gov Future progress hinges on the development of next-generation analytical technologies that offer higher sensitivity, greater resolution, and more comprehensive molecular identification.
High-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, is becoming increasingly crucial. springernature.comyoutube.com These technologies can more easily resolve the small mass difference between a deuterated analyte and its naturally occurring isotopes, which can be challenging with lower-resolution instruments, especially in complex biological samples. springernature.com Furthermore, advancements in targeted MS methods, such as targeted selected ion monitoring (t-SIM), can significantly improve the signal-to-noise ratio, allowing for the detection of very low levels of deuterated metabolites that would otherwise be obscured by the background matrix. youtube.com
Beyond mass spectrometry, other techniques are emerging as powerful complements for deuterium detection:
Raman Microscopy: This vibrational spectroscopy technique can visualize the distribution of C-D bonds within cells and tissues without the need for sample destruction. nih.govriken.jp It offers a unique way to spatially track the incorporation of deuterated lipids into subcellular structures like lipid droplets. riken.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information, allowing researchers to pinpoint the exact location of deuterium atoms within a molecule. clearsynth.comhwb.gov.in
These evolving analytical platforms are enabling researchers to extract more detailed and reliable information from deuterated tracer studies, pushing the boundaries of what can be learned about lipid metabolism. researchgate.nethidenanalytical.com
| Technology | Principle | Advantages | Emerging Trends | Reference |
|---|---|---|---|---|
| Mass Spectrometry (GC/LC-MS) | Separates and detects molecules based on their mass-to-charge ratio. | High sensitivity and specificity; allows for quantification of metabolic flux. | High-resolution instruments (e.g., Orbitrap); targeted methods (t-SIM) for enhanced sensitivity. | nih.govyoutube.comnih.gov |
| Raman Microscopy | Detects the vibrational modes of chemical bonds, including the unique frequency of C-D bonds. | Non-destructive; provides spatial resolution for imaging within cells and tissues. | Application to visualize metabolic tuning and subcellular lipid accumulation. | nih.govriken.jp |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides precise information on the intramolecular position of deuterium labels. | Used in combination with MS to validate structures of labeled metabolites. | clearsynth.comhwb.gov.in |
Elucidating Novel Biological Roles and Mechanistic Aspects of Deuterated Lipids
One of the most exciting frontiers in lipid research is the use of deuteration not just as a passive tracer, but as an active modulator of biological processes. This concept is centered on the kinetic isotope effect (KIE) . nih.gov A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.gov By strategically replacing hydrogen with deuterium at positions on a fatty acid that are susceptible to enzymatic or non-enzymatic oxidation, the rate of these reactions can be significantly slowed. nih.govwikipedia.org
This principle is being actively explored for its therapeutic potential. Polyunsaturated fatty acids (PUFAs) are essential components of cell membranes but are highly vulnerable to damage by reactive oxygen species (ROS), a process called lipid peroxidation. nih.gov This oxidative damage is implicated in the pathology of numerous diseases, including neurodegenerative conditions and glaucoma. nih.govulster.ac.uk Reinforcing PUFAs by deuterating their oxidation-prone bis-allylic sites makes them more resistant to this damage. wikipedia.orgnih.gov For example, deuterated linoleic acid has been shown to protect cells from oxidative stress by inhibiting the self-propagating chain reaction of lipid peroxidation. nih.govnih.gov
This research is uncovering novel biological roles for deuterated lipids as protective agents. Instead of merely tracing a metabolic pathway, these "reinforced" lipids actively participate in and alter cellular biochemistry to prevent damage. wikipedia.org Studies have shown that deuterated PUFAs can protect against oxidative stress-induced cell death and may offer a therapeutic strategy for diseases characterized by high levels of oxidative damage. nih.govulster.ac.uk The continued exploration of the KIE in lipid biology promises to open new avenues for drug discovery and the treatment of a wide range of debilitating diseases. nih.govresearchgate.net
Q & A
Q. Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange with ambient moisture.
- Reconstitution : Use deuterium-depleted solvents (e.g., DMSO-d6) to minimize isotopic dilution.
- Stability Monitoring : Perform periodic purity checks via NMR or MS, especially after freeze-thaw cycles (>3 cycles reduce recovery by ~5% ).
Advanced: How does the use of this compound enhance the accuracy of kinetic studies in lipid metabolism?
Methodological Answer :
Deuterated standards enable precise tracking of lipid turnover rates via isotope tracing. For example:
- Pulse-Chase Experiments : Administer deuterated dodecanoate to cell cultures and monitor its incorporation into phospholipids over time using LC-MS/MS.
- Kinetic Modeling : Use compartmental models to calculate rate constants (e.g., ) based on the dilution of deuterated vs. endogenous species .
- Error Minimization : Correct for isotopic scrambling (e.g., deuterium migration) by analyzing position-specific isotopic enrichment via tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
